molecular formula C6H6N2O3 B1367248 Methyl 5-formyl-1H-imidazole-4-carboxylate CAS No. 85110-06-1

Methyl 5-formyl-1H-imidazole-4-carboxylate

Cat. No. B1367248
CAS RN: 85110-06-1
M. Wt: 154.12 g/mol
InChI Key: LWXHPIQSFAYGAP-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-1H-imidazole-4-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “Methyl 5-formyl-1H-imidazole-4-carboxylate” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a formyl group (-CHO) and a carboxylate ester group (-COOCH3) attached to the imidazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-formyl-1H-imidazole-4-carboxylate” are not detailed in the available literature, imidazole derivatives are known to participate in a wide range of reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

“Methyl 5-formyl-1H-imidazole-4-carboxylate” is a powder at room temperature . It has a molecular weight of 154.12 g/mol.

Scientific Research Applications

Synthesis of Imidazole Derivatives

Methyl 5-formyl-1H-imidazole-4-carboxylate: is a versatile building block in the synthesis of various imidazole derivatives. These derivatives are crucial in the development of pharmaceuticals, agrochemicals, and dyes for solar cells . The compound’s formyl group is reactive and can be used to introduce various substituents onto the imidazole ring, enabling the creation of a wide range of functional molecules.

Antimalarial Drug Development

The formyl group present in Methyl 5-formyl-1H-imidazole-4-carboxylate can be utilized in the synthesis of antimalarial drugs. The imidazole ring is a common motif in many biologically active compounds, and its modification can lead to the development of new therapeutic agents .

Cancer Research

This compound has potential applications in cancer research, particularly in the synthesis of inhibitors for androgen-dependent prostate cancer treatment. The imidazole core can be modified to create compounds that interfere with specific biological pathways involved in cancer progression .

Metal-Organic Frameworks (MOFs)

Methyl 5-formyl-1H-imidazole-4-carboxylate: can be used in the fabrication of imidazolate-based MOFs. These frameworks have applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes .

Coordination Chemistry

The compound is suitable for synthesizing ligands for coordination compounds. The imidazole ring can coordinate with metals to form complexes that are useful in catalysis and materials science .

Organic Synthesis

In organic synthesis, Methyl 5-formyl-1H-imidazole-4-carboxylate can be used as an intermediate for the preparation of various organic compounds. Its reactivity allows for the introduction of different functional groups, which can lead to the creation of diverse organic molecules .

Safety and Hazards

The safety information for “Methyl 5-formyl-1H-imidazole-4-carboxylate” indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to handle the compound with appropriate safety measures .

Future Directions

Imidazole derivatives, including “Methyl 5-formyl-1H-imidazole-4-carboxylate”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on exploring these properties further and developing novel synthesis methods for this compound.

properties

IUPAC Name

methyl 5-formyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)5-4(2-9)7-3-8-5/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXHPIQSFAYGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509997
Record name Methyl 5-formyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formyl-1H-imidazole-4-carboxylate

CAS RN

85110-06-1
Record name Methyl 5-formyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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